molecular formula C12H15F3N2 B12944608 (R)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine

(R)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine

Cat. No.: B12944608
M. Wt: 244.26 g/mol
InChI Key: YOMPPYYXVAZSTL-LLVKDONJSA-N
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Description

®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-amine and 3-(trifluoromethyl)benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The ®-pyrrolidin-3-amine is reacted with 3-(trifluoromethyl)benzyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Scaling Up: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring provides a rigid structure that can fit into specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine
  • ®-1-(3-(Trifluoromethyl)benzyl)piperidin-3-amine
  • ®-1-(3-(Trifluoromethyl)benzyl)morpholin-3-amine

Uniqueness

®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral recognition studies.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3R)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-17-5-4-11(16)8-17/h1-3,6,11H,4-5,7-8,16H2/t11-/m1/s1

InChI Key

YOMPPYYXVAZSTL-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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